2-(chloromethyl)thieno[3,2-d]pyrimidin-4(3H)-one
Overview
Description
2-(chloromethyl)thieno[3,2-d]pyrimidin-4(3H)-one is a heterocyclic compound that belongs to the thienopyrimidine family. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The unique structure of this compound makes it an interesting subject for research in medicinal chemistry and drug development.
Mechanism of Action
Target of Action
The primary target of 2-(chloromethyl)thieno[3,2-d]pyrimidin-4(3H)-one is Cytochrome bd oxidase (Cyt-bd) . Cyt-bd is an attractive drug target in Mycobacterium tuberculosis, especially in the context of developing a drug combination targeting energy metabolism .
Mode of Action
This compound interacts with its target, Cyt-bd, by inhibiting its function . This inhibition disrupts the energy metabolism of Mycobacterium tuberculosis, leading to its eventual death .
Biochemical Pathways
The inhibition of Cyt-bd affects the energy metabolism pathway of Mycobacterium tuberculosis . This disruption leads to ATP depletion in the bacteria, affecting its survival and proliferation .
Pharmacokinetics
Its effectiveness against mycobacterium tuberculosis suggests that it has sufficient bioavailability to reach its target and exert its effects .
Result of Action
The inhibition of Cyt-bd by this compound leads to ATP depletion in Mycobacterium tuberculosis . This results in significant antimycobacterial activity, making it a potential candidate for the development of new antitubercular agents .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the expression level of Cyt-bd-encoding genes in different strains of Mycobacterium tuberculosis can affect the compound’s potency
Biochemical Analysis
Biochemical Properties
In biochemical reactions, 2-(chloromethyl)thieno[3,2-d]pyrimidin-4(3H)-one has been observed to inhibit Cytochrome bd oxidase (Cyt-bd), an enzyme found in Mycobacterium tuberculosis . This interaction suggests that the compound may have a role in disrupting the energy metabolism of these bacteria, thereby inhibiting their growth and proliferation .
Cellular Effects
The effects of this compound on cells have been studied in the context of its antimycobacterial activity. The compound has been found to exhibit significant activity against Mycobacterium tuberculosis H37Ra and Mycobacterium bovis BCG . It has been observed to have a non-cytotoxic effect on these cells .
Molecular Mechanism
At the molecular level, this compound exerts its effects by inhibiting the function of Cyt-bd in Mycobacterium tuberculosis . This inhibition disrupts the energy metabolism of the bacteria, leading to a decrease in their growth and proliferation .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(chloromethyl)thieno[3,2-d]pyrimidin-4(3H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminothiophene-3-carboxylic acid with formamide, followed by chlorination using thionyl chloride to introduce the chloromethyl group . The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity of the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, leading to efficient and cost-effective production. The use of automated systems and advanced purification techniques further enhances the scalability and quality of the compound .
Chemical Reactions Analysis
Types of Reactions
2-(chloromethyl)thieno[3,2-d]pyrimidin-4(3H)-one undergoes various chemical reactions, including:
Substitution Reactions: The chloromethyl group can be substituted with different nucleophiles, such as amines or thiols, to form a variety of derivatives.
Oxidation and Reduction: The compound can undergo oxidation to form sulfoxides or sulfones, and reduction reactions to modify the thieno ring.
Cyclization Reactions: It can participate in cyclization reactions to form fused ring systems, which are valuable in drug design.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and alcohols, often in the presence of a base such as sodium hydroxide or potassium carbonate.
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid are used under mild conditions.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.
Major Products
The major products formed from these reactions include a variety of substituted thienopyrimidines, sulfoxides, sulfones, and fused ring systems, each with potential biological activities .
Scientific Research Applications
Comparison with Similar Compounds
Similar Compounds
Thieno[2,3-d]pyrimidin-4(3H)-one: Another member of the thienopyrimidine family with similar biological activities.
4-chlorothieno[3,2-d]pyrimidine: A closely related compound used as a precursor in the synthesis of various derivatives.
Uniqueness
2-(chloromethyl)thieno[3,2-d]pyrimidin-4(3H)-one is unique due to its chloromethyl group, which allows for further functionalization and derivatization.
Properties
IUPAC Name |
2-(chloromethyl)-3H-thieno[3,2-d]pyrimidin-4-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5ClN2OS/c8-3-5-9-4-1-2-12-6(4)7(11)10-5/h1-2H,3H2,(H,9,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OYXDNHXAYQNSHE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC2=C1N=C(NC2=O)CCl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5ClN2OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70368447 | |
Record name | 2-(chloromethyl)thieno[3,2-d]pyrimidin-4(3H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70368447 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.65 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
147005-91-2 | |
Record name | 2-(chloromethyl)thieno[3,2-d]pyrimidin-4(3H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70368447 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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